molecular formula C23H22N2O3S2 B296896 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether

Cat. No. B296896
M. Wt: 438.6 g/mol
InChI Key: YXJSEBAOOITNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is a chemical compound that has gained significant attention in scientific research. It has been shown to possess potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through the modulation of various signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether possesses significant antioxidant and anti-inflammatory activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, the compound has been investigated for its potential use in the treatment of neurodegenerative diseases and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether in lab experiments is its potential therapeutic properties. The compound has been shown to possess significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are several future directions for the study of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations. Finally, the development of more efficient synthesis methods may increase the availability and use of this compound in scientific research.
In conclusion, 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is a chemical compound that has gained significant attention in scientific research. It possesses potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether involves the reaction of 3-(2-bromo-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether with benzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Scientific Research Applications

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and diabetes.

properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-benzyl-3-[3-(thietan-3-yloxy)phenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C23H22N2O3S2/c26-30(27)22-12-5-4-11-21(22)24-23(25(30)14-17-7-2-1-3-8-17)18-9-6-10-19(13-18)28-20-15-29-16-20/h1-13,20,23-24H,14-16H2

InChI Key

YXJSEBAOOITNEA-UHFFFAOYSA-N

SMILES

C1C(CS1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Canonical SMILES

C1C(CS1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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